Rupintrivir

Description

Significance of Viral Proteases in Replication Cycles

Viral proteases are enzymes encoded by the viral genome that are crucial for the proteolytic cleavage of viral polyproteins. nih.govnumberanalytics.commdpi.com Following the translation of the viral RNA into a single large polyprotein, these proteases cleave it at specific sites to generate the individual, functional structural and nonstructural proteins required for viral replication, assembly, and pathogenesis. nih.govnumberanalytics.commdpi.comfrontiersin.org This ordered and obligatory sequential process is essential for producing infectious viral particles. nih.gov In addition to processing viral polyproteins, viral proteases can also cleave host cellular proteins, allowing the virus to hijack host machinery, inhibit host antiviral responses, and modulate the cellular environment to favor viral replication. numberanalytics.comfrontiersin.orgpnas.orgmdpi.com Because of their indispensable role in the viral life cycle, viral proteases represent ideal therapeutic targets. nih.govnumberanalytics.commdpi.com

The Picornavirus 3C Protease as a Therapeutic Target

Within the Picornaviridae family, the 3C protease (3Cpro) is a particularly important target for antiviral intervention. pnas.orgmdpi.comasm.org The 3C protease is a cysteine protease with a catalytic triad (B1167595) typically composed of Cysteine, Histidine, and Glutamic acid or Aspartic acid. nih.govpnas.org It is responsible for the majority of the cleavage events that process the viral polyprotein into mature proteins. nih.govfrontiersin.orgpnas.orgasm.org Unlike the 2A protease, which cleaves only one site, the 3C protease cleaves all other sites in the polyprotein. nih.gov Furthermore, the 3C protease is more conserved across different picornavirus serotypes than the 2A protease, making it a promising target for developing broad-spectrum antivirals. nih.govpnas.orgasm.orgasm.org The 3C protease's crucial role in viral polyprotein processing and its ability to interfere with host cellular processes underscore its significance as a therapeutic target. pnas.orgmdpi.comasm.orgnih.gov

Historical Context of Protease Inhibitor Development for Rhinoviruses and Enteroviruses

The development of antiviral agents targeting picornavirus proteases has a history spanning several decades. pnas.orgdovepress.com Early efforts in antiviral discovery for rhinoviruses, a major cause of the common cold, included studies on viral transmission and the isolation and propagation of the virus in culture. dovepress.com The success of targeting viral proteases, notably the HIV-1 protease, paved the way for exploring similar strategies for other viruses. nih.govtandfonline.com For picornaviruses, the 3C protease emerged as a primary focus for antiviral screening due to its essential role and conservation. pnas.org

Rupintrivir (B1680277) (formerly known as AG7088) is a key example of a compound developed through these efforts, specifically targeting the human rhinovirus (HRV) 3C protease. dovepress.comebi.ac.ukcenmed.comnih.gov Its discovery involved structure-based drug design methodologies. nih.gov this compound is a peptidomimetic inhibitor designed to irreversibly inhibit the 3C protease. ebi.ac.ukcenmed.comnih.govwikipedia.orgtandfonline.com The development of such inhibitors reflects a strategy to target the catalytic center of the protease, often using substrate analogs. pnas.org While this compound was initially developed for rhinoviruses, its activity and the conserved nature of the 3C protease across picornaviruses led to investigations into its potential against other viruses in the family, including enteroviruses. asm.orgwikipedia.orgtandfonline.com

This compound: A Picornavirus 3C Protease Inhibitor

This compound is a peptidomimetic antiviral compound that functions as an inhibitor of the 3C and 3C-like proteases. wikipedia.org It was specifically developed to target the human rhinovirus 3C protease. ebi.ac.ukcenmed.comnih.gov

This compound is classified as a Michael acceptor inhibitor, a class of irreversible inhibitors that target cysteine and threonine peptidases. ebi.ac.uk Its mechanism of action involves forming a covalent bond with the active site cysteine residue of the 3C protease through a Michael addition reaction. pnas.orgebi.ac.uktandfonline.com This irreversible binding inhibits the protease's catalytic activity. pnas.orgebi.ac.uktandfonline.com

Detailed research findings have explored this compound's activity and mechanism:

In vitro Efficacy: this compound has demonstrated potent and broad-spectrum activity against numerous HRV serotypes. Studies using cell protection assays have shown its efficacy against a wide panel of HRV serotypes, with low nanomolar half-maximal effective concentrations (EC50). dovepress.comdrugbank.comrndsystems.commedchemexpress.com Its activity is consistent with its interaction with a highly conserved subset of amino acids in the 3C protease. nih.gov this compound has also shown activity against certain enteroviruses. tandfonline.comcsic.esasm.org

| Virus Type | Target Protease | This compound Activity (EC50/IC50) | Notes | Source |

| Human Rhinovirus | 3C Protease | Potent, low nM EC50 | Active against multiple serotypes. | dovepress.comrndsystems.commedchemexpress.com |

| Enterovirus 71 | 3C Protease | Inhibitory (µM range IC50) | Demonstrated inhibition of protease. | tandfonline.com |

| Enterovirus D68 | 3C Protease | Highly active (low nM EC50) | Active against tested strains. | asm.org |

| Enterovirus 93 | 3C Protease | Active | Inhibits proteolytic activity in vitro. | csic.es |

| SARS-CoV-2 | 3CL Protease | Modest inhibition (µM range IC50) | Binds in a unique mode. | taylorandfrancis.comresearchgate.netacs.org |

| Deformed Wing Virus | 3C Protease | Effective (µM range IC50) | More effective than some other inhibitors for this virus. | biorxiv.org |

Structural Studies: Crystallographic studies have provided insights into how this compound binds to the 3C protease. Co-crystal structures of this compound bound to picornavirus 3C proteases, such as that from EV71 and HRV serotype 2, support the Michael addition mechanism and reveal extensive interactions between the inhibitor and amino acids in the protease active site. nih.govtandfonline.comcsic.es Structural analysis of this compound bound to EV68 3C protease showed similarities to complexes with other picornavirus 3C proteases. acs.orgmdpi.com Interestingly, when bound to the SARS-CoV-2 3C-like main protease (Mpro), this compound exhibits a unique binding conformation, splitting the catalytic dyad residues. researchgate.netacs.org

In vivo Studies: In vivo studies involving intranasally administered this compound in human experimental HRV challenge trials showed a moderate reduction in common cold symptoms and viral titers compared to a placebo. dovepress.com These studies provided a proof of concept for the mechanism of 3C protease inhibition in a clinical setting. nih.gov However, subsequent studies in natural infection did not show a significant effect on virus replication or disease severity, leading to the termination of further clinical development for this specific application. nih.gov

Resistance Studies: In vitro resistance studies with this compound have been conducted using serial passage of HRV serotypes in the presence of increasing inhibitor concentrations. nih.gov These studies identified the slow accumulation of multiple amino acid substitutions in the 3C protease, resulting in only minimal to moderate reductions in susceptibility to this compound. nih.gov This suggests that targeting the 3C protease presents advantages in terms of resistance development compared to some other antiviral targets. nih.gov

Despite this compound not progressing to widespread clinical use for rhinovirus infections due to limited clinical benefit in certain trials, research into its mechanism of action, broad-spectrum in vitro activity against various picornaviruses, and structural interactions with the 3C protease has contributed significantly to the understanding of picornavirus protease inhibition and the development of subsequent antiviral compounds targeting this enzyme. dovepress.comnih.govresearchgate.netnih.gov

Structure

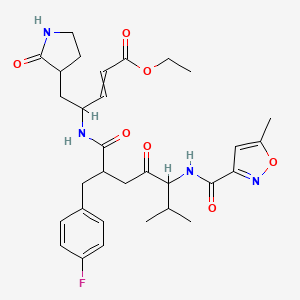

2D Structure

Properties

IUPAC Name |

ethyl 4-[[2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-(2-oxopyrrolidin-3-yl)pent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJBRBGZBCZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870262 | |

| Record name | Ethyl 4-({2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl}amino)-5-(2-oxopyrrolidin-3-yl)pent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249736-49-0 | |

| Record name | Ethyl 4-({2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl}amino)-5-(2-oxopyrrolidin-3-yl)pent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action of Rupintrivir

Molecular Basis of 3C Protease Inhibition Across Viral Genera Rupintrivir (B1680277) was initially designed as a peptidomimetic inhibitor targeting human rhinovirus (HRV) 3C protease.drugbank.comvirosin.orgasm.orgcenmed.comIt has demonstrated potent in vitro activity against a broad spectrum of HRV serotypes and clinical isolates.drugbank.combenchchem.comasm.orgmedchemexpress.comThe effectiveness against a wide range of HRV strains is consistent with its interaction with a highly conserved subset of amino acids within the 3C protease active site.asm.org

Research has also explored this compound's activity against noroviruses, which possess a 3C-like protease. wikipedia.orgnih.gov While this compound exhibits inhibitory activity against norovirus 3C-like protease, its potency can vary between different genogroups (e.g., GI and GII). nih.govbiorxiv.orgescholarship.org Structural studies comparing this compound binding to GI and GII norovirus proteases suggest that conformational flexibility in certain protease loops can be a critical factor influencing inhibitory potency. biorxiv.orgescholarship.org

Interestingly, despite being a pan-3C protease inhibitor for picornaviruses, this compound shows significantly weaker activity against the homologous 3C-like protease (Mpro) of SARS-CoV-2, a coronavirus. ebi.ac.ukacs.orgnih.govresearchgate.net Crystal structures have revealed that this compound binds to the SARS-CoV-2 Mpro active site in a unique conformation that appears to split the catalytic cysteine and histidine residues, differing from its binding mode in picornaviral 3C proteases. acs.orgnih.gov This distinct binding interaction likely contributes to the reduced potency against SARS-CoV-2 Mpro compared to picornavirus 3C proteases. nih.gov

The binding of this compound to the 3C protease active site involves interactions with several residues. Energy decomposition analysis has identified key residues contributing to this compound binding in HRV 3C protease, including His40, Glu71, Leu127, Cys147, Gly163, and Gly164, many of which are part of the conserved active site. biorxiv.org

Data Table: Selected In Vitro Inhibition Data for this compound

| Target Enzyme | Viral Species | Assay Type | Metric (Value) | Citation |

| 3C Protease | Rhinovirus 14 | EC₅₀ (Cell Protection) | 19 ± 9 nM | |

| 3C Protease | HRV (48 serotypes) | EC₅₀ (Cell Protection) | Mean 0.023 μM | medchemexpress.com |

| 3C Protease | EV71 | EC₅₀ (Antiviral) | ~1 nM | asm.org |

| 3C Protease | EV71 | IC₅₀ (Protease Inhib.) | 2.3 ± 0.5 μM | asm.orgtandfonline.com |

| 3C Protease | EV71 | IC₅₀ (Protease Inhib.) | 7.3 ± 0.8 μM | tandfonline.com |

| 3C-like Protease | Norovirus (GII) | k_obs/[I] | 12.6 ± 3 M⁻¹ s⁻¹ | nih.gov |

| 3C-like Protease (Mpro) | SARS-CoV-2 | IC₅₀ | 101 μM / 68 ± 7 μM | researchgate.net |

| 3C-like Protease (Mpro) | SARS-CoV-1 | IC₅₀ | 66 μM | researchgate.net |

| 3C Protease | DWV | IC₅₀ | 0.36 μM | biorxiv.org |

Note: EC₅₀ refers to the half-maximal effective concentration, and IC₅₀ refers to the half-maximal inhibitory concentration. Values may vary slightly between studies due to different assay conditions and viral strains.

Preclinical Antiviral Efficacy of Rupintrivir

In Vitro Inhibition of Human Rhinovirus Replication

Rupintrivir (B1680277) has been extensively studied for its ability to inhibit the replication of human rhinoviruses in various cell culture models.

Inhibition of Cytopathic Effect in Cell Culture Models

Studies have shown that this compound effectively inhibits the cytopathic effect (CPE) induced by rhinovirus infection in cell cultures. The CPE reduction assay is a standard method to evaluate antiviral activity by measuring the protection of host cells from virus-induced damage. This compound has demonstrated potent activity in such assays using cell lines like H1-HeLa and MRC-5 cells medchemexpress.com. The antiviral activity against HRV14 with specific 3C protease mutations (T129A, T131A, Y139H) in H1-HeLa cells, assessed by CPE reduction using the XTT assay, showed EC50 values of 14 nM medchemexpress.com. For HRV2 with multiple 3C protease mutations (E3E/G, A103A/V, N165T), the EC50 was 140 nM after multiple passages medchemexpress.com. Serial passage studies with HRV serotypes 14, 2, 39, and Hanks in the presence of increasing this compound concentrations were monitored for the progression of CPE nih.govresearchgate.net. Supernatants were collected when CPE reached at least 50% nih.govresearchgate.net.

Broad-Spectrum Activity Against Multiple Rhinovirus Serotypes and Clinical Isolates

A significant characteristic of this compound is its broad-spectrum activity against a wide range of HRV serotypes and clinical isolates. This compound has demonstrated potent in vitro antiviral activity against a panel of 48 different HRV serotypes tested in cell protection assays, with a mean EC50 of 0.023 μM medchemexpress.com and a mean EC90 of 82 nM or 49 ng/ml nih.gov. This broad activity is consistent with its interaction with a strictly conserved subset of amino acids in the HRV 3C protease researchgate.net. Sequence analyses of 3C proteases from numerous HRV serotypes and clinical isolates have revealed the high conservation of amino acids involved in the interaction with this compound nih.govasm.orgcapes.gov.br. Specifically, 13 of the 14 amino acids involved in side chain interactions with this compound are strictly conserved among HRV nih.govasm.org. This compound also demonstrated potent in vitro antiviral activity against 23 of 23 HRV clinical isolates tested in H1-HeLa cell protection assays, with a mean EC50 of 24 nM (range, 3 to 104 nM) and a mean EC90 of 214 nM (range, 7 to 1078 nM) asm.org. The comparable antiviral potencies across tested HRV strains highlight the advantages of targeting the 3C protease asm.org.

Here is a table summarizing some of the in vitro efficacy data against various HRV strains:

| Virus Strain/Isolate | Cell Line | Assay Method | EC₅₀ (nM) | EC₉₀ (nM) | Source |

| 48 different serotypes | H1-HeLa, MRC-5 | Cell protection | Mean 23 | - | medchemexpress.com |

| 48 different serotypes | - | - | - | Mean 82 | nih.gov |

| 23 clinical isolates | H1-HeLa | Cell protection | Mean 24 (Range 3-104) | Mean 214 (Range 7-1078) | asm.org |

| HRV14 (WT) | H1-HeLa | CPE reduction (XTT) | 7 | - | researchgate.net |

| HRV14 (p3 variant) | H1-HeLa | CPE reduction (XTT) | 49 | - | researchgate.net |

| HRV2 (p9 variant) | H1-HeLa | CPE reduction (XTT) | 5-fold reduction vs WT | - | researchgate.net |

Modulation of Viral Load in Cellular Systems

Beyond preventing CPE, this compound has been shown to modulate viral load in cellular systems. In cell culture, this compound treatment can suppress viral replication, leading to reduced levels of viral RNA and proteins. Studies evaluating the potential for resistance development involved analyzing HRV RNA levels in cell culture supernatants following serial passage in the presence of this compound nih.gov. While the primary focus of some studies was resistance, the methodology involved monitoring and quantifying viral RNA, indicating the drug's effect on viral replication kinetics nih.gov. Antiviral activity of this compound has also been demonstrated against HRV replication in a normal human bronchial epithelial cell line (BEAS-2B) nih.gov. In precision-cut lung slices (PCLS) infected with RV1B, this compound demonstrated a nearly complete inhibition of RV-induced antiviral and proinflammatory mediator release nih.gov. Although this compound inhibited disease-relevant immune responses in this model, RV-triggered epithelial processes were largely refractory to treatment nih.gov.

Activity Against Other Enteroviruses

This compound's inhibitory activity extends beyond rhinoviruses to include other members of the Picornaviridae family, specifically enteroviruses.

Inhibition of Enterovirus A71 Replication

This compound has shown activity against Enterovirus A71 (EV-A71), a significant pathogen causing hand, foot, and mouth disease (HFMD) and severe neurological complications researchgate.netnih.gov. Computational analyses and crystallography studies suggested that this compound is a high-affinity inhibitor of EV71 3C protease tandfonline.comnih.gov. In vitro antiviral assays have confirmed this compound's effectiveness against EV71. This compound was effective against EV71 (isolate BJ/CHN/2008) with a mean EC50 of 1 nM, which is comparable to its activity against HRVs researchgate.net. This activity was further demonstrated by Western blotting, showing reduced levels of the viral VP1 protein, and by RT-PCR, indicating suppression of viral RNA in a dose-dependent manner researchgate.net. Another study reported an EC50 of 0.78 µM for EV-A71 replication in Vero cells researchgate.net. This compound has also been shown to inhibit the protease activity of EV71 3C protease with an IC50 of 2.3 ± 0.5 µM researchgate.net. While this compound is highly potent against HRV 3C, it exhibits lower inhibition activity towards EV71 3C protease, which structural studies suggest is due to differences in the protease's binding pockets nih.gov. Combination studies have shown that this compound can act synergistically with other compounds, such as itraconazole (B105839) or favipiravir (B1662787), to inhibit EV-A71 replication in cell culture nih.gov.

Efficacy Against Coxsackievirus Strains

This compound has also demonstrated efficacy against certain Coxsackievirus strains, which are also part of the enterovirus genus. Studies have shown that this compound exhibits broad-spectrum inhibitory activity against other viruses belonging to the Picornaviridae family, including Coxsackievirus B2 (CVB2) and Coxsackievirus B5 (CVB5) asm.orgresearchgate.net. Potent in vitro activity was demonstrated against four human enterovirus (HEV) strains, including CVB2 and CVB5, with a mean EC50 of 41 nM (range, 7 to 137 nM) and a mean EC90 of 103 nM (range, 34 to 254 nM) asm.org. This compound also protected cells against Coxsackievirus B3 (CVB3) replication, albeit to a lesser extent than against EV71 asm.org. The conservation of critical amino acid residues in the 3C protease across different enteroviruses contributes to this compound's broad activity asm.orgcsic.es.

Here is a table summarizing some of the in vitro efficacy data against various Enterovirus strains:

| Virus Strain | Cell Line | Assay Method | EC₅₀ (nM) | EC₉₀ (nM) | Source |

| 4 HEV strains (CVB2, CVB5, EV6, EV9) | - | - | Mean 41 (Range 7-137) | Mean 103 (Range 34-254) | asm.org |

| EV71 (BJ/CHN/2008) | RD cells | Antiviral assay | 1 | - | researchgate.net |

| EV71 | Vero cells | CPE assay | 780 | - | researchgate.net |

| CVB3 | - | CPE reduction | Less active than EV71 | - | asm.org |

Cross-Genotypic Activity Against Caliciviruses

This compound has shown cross-genotypic inhibitory activity against members of the Caliciviridae family, specifically human norovirus (HuNoV) and murine norovirus (MNV). frontiersin.orgnih.gov

Inhibition of Human Norovirus Replicon Systems

Studies utilizing human norovirus replicon systems have demonstrated the inhibitory effect of this compound on viral RNA replication. In a Norwalk virus (GI) replicon system using HG23 cells, this compound reduced replicon RNA levels in a dose-dependent manner with a 50% effective concentration (EC₅₀) of 0.3 ± 0.1 μM and an EC₉₀ of 1.5 ± 0.2 μM. nih.gov Another study using a Norwalk virus replicon in Huh-7 cells reported an EC₅₀ of 1.3 ± 0.1 μM. asm.org this compound has also been shown to inhibit HuNoV replication in a 3D-human intestinal enteroid (HIE) system. biorxiv.org

Data on Human Norovirus Replicon Inhibition:

| Cell Line / System | Norovirus Genogroup | EC₅₀ (μM) | EC₉₀ (μM) |

| HG23 cells (Replicon) | GI (Norwalk) | 0.3 ± 0.1 | 1.5 ± 0.2 |

| Huh-7 cells (Replicon) | GI (Norwalk) | 1.3 ± 0.1 | >100 (CC₅₀) |

| 3D-Human Intestinal Enteroids | GII.4 | Significant reduction at 50 μM | Not specified |

Resistance to this compound in the Norwalk virus replicon system has been observed, with the selection of replicon cells exhibiting reduced susceptibility. asm.orgresearchgate.net Sequence analysis of these resistant cells revealed amino acid substitutions in the viral protease NS6, specifically A105V and I109V. asm.org Cell-based fluorescence resonance energy transfer (FRET) assays for protease activity indicated that these substitutions were involved in the enhanced resistance to this compound. asm.org

Efficacy Against Murine Norovirus

This compound has demonstrated antiviral activity against murine norovirus (MNV), a surrogate for human norovirus studies. nih.govresearchgate.netmdpi.com Its activity against MNV has been reported with an EC₅₀ of 13 ± 2 µM. mdpi.com this compound's inhibitory effect extends to murine noroviruses, supporting its cross-genotypic activity within the Caliciviridae family. nih.gov

Evaluation Against Coronaviruses

This compound has also been evaluated for its activity against various coronaviruses, including SARS-CoV-2 and other human and animal coronaviruses. frontiersin.org

Inhibition of SARS-CoV-2 Main Protease Activity

This compound has been shown to inhibit the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, which is a crucial enzyme for viral replication. frontiersin.orgcsic.esacs.org Biochemical FRET assays have shown an IC₅₀ of 68 ± 7 µM for this compound against SARS-CoV-2 Mpro. frontiersin.orgcsic.es While this compound is a potent inhibitor of picornaviral 3C proteases, its activity against the homologous SARS-CoV-2 Mpro is considered weak. acs.orgnih.gov Crystallographic studies have revealed that this compound binds to the active site of SARS-CoV-2 Mpro in a unique conformation, which involves the splitting of the catalytic cysteine and histidine residues. acs.orgnih.gov This binding mode differs from its interaction with picornavirus 3C proteases and may contribute to its lower potency against SARS-CoV-2 Mpro. acs.org

Data on SARS-CoV-2 Main Protease Inhibition:

| Target Protease | Assay Type | IC₅₀ (μM) |

| SARS-CoV-2 Mpro | FRET | 68 ± 7 |

| SARS-CoV-2 Mpro | Biochemical | 101 |

| SARS-CoV-1 Mpro | Biochemical | 66 |

Despite the relatively high IC₅₀ values in enzymatic assays, this compound has shown antiviral activity against SARS-CoV-2 in cell culture models, albeit at higher concentrations. csic.esvirosin.org In human cell culture models of SARS-CoV-2 infection, this compound showed an EC₅₀ of 0.57 μM and an EC₉₀ of 8.46 μM, with a high selectivity index (>438.6 μM). csic.es However, other studies in Vero E6 and Huh7 cells reported higher IC₅₀ values for inhibiting SARS-CoV-2 infection (34.08 μmol/L in Vero E6 and 25.38 μmol/L in Huh7). virosin.orgresearchgate.net

Activity Against Other Coronaviruses (e.g., CoV-229E, TGEV, BCV)

This compound has demonstrated antiviral effects against other coronaviruses, including human coronavirus 229E (CoV-229E), transmissible gastroenteritis virus (TGEV), and bovine coronavirus (BCV). frontiersin.orgnih.gov this compound inhibited the replication of CoV-229E with an EC₅₀ of 0.3 μM, TGEV with an EC₅₀ of 2.5 μM, and BCV with an EC₅₀ of 15.3 μM. frontiersin.orgnih.gov

Data on Activity Against Other Coronaviruses:

| Virus | EC₅₀ (μM) |

| CoV-229E | 0.3 |

| TGEV | 2.5 |

| BCV | 15.3 |

Cell-Based Assays for Antiviral Activity Assessment

Various cell-based assays have been employed to assess the antiviral activity of this compound against caliciviruses and coronaviruses. For human norovirus, replicon-harboring cell lines, such as HG23 cells (derived from human gastric adenocarcinoma) and Huh-7 cells (hepatocellular carcinoma), have been widely used to quantify the reduction in replicon RNA levels by quantitative reverse transcription-PCR (qRT-PCR). nih.govasm.org Three-dimensional human intestinal enteroids (3D-HIE) have also been utilized as a more physiologically relevant model for evaluating this compound's efficacy against human norovirus. biorxiv.org

For murine norovirus, cell lines such as RAW 264.7 mouse macrophage cells have been used to assess antiviral effects. usu.edu

In the evaluation of this compound against coronaviruses, various cell lines susceptible to specific coronaviruses have been used. These include Vero E6 cells and Huh7 cells for SARS-CoV-2, and cell lines appropriate for the replication of CoV-229E, TGEV, and BCV. frontiersin.orgvirosin.orgresearchgate.netnih.gov Antiviral activity in these cell-based assays is typically determined by measuring the reduction in viral replication or virus-induced cytopathic effect (CPE) using methods such as qRT-PCR, immunofluorescence assay (IFA), or CPE inhibition assays (e.g., using the XTT dye reduction method). asm.orgresearchgate.netnih.gov Cell-based FRET assays have also been used to directly measure the inhibition of viral protease activity within cells. asm.org

Cytopathic Effect Inhibition Assays

Cytopathic effect (CPE) inhibition assays are a standard method to assess the ability of a compound to protect host cells from virus-induced damage. These assays typically involve infecting cells with a virus in the presence of varying concentrations of the antiviral compound and then measuring cell viability or the reduction in visible CPE after a defined incubation period wikipedia.orgwikipedia.orgnih.gov.

This compound has demonstrated potent antiviral activity against a broad range of viruses in CPE inhibition assays. Against human rhinoviruses (HRVs), this compound showed potent in vitro activity across 23 clinical isolates tested in H1-HeLa cell protection assays, with a mean EC50 of 24 nM and a mean EC90 of 214 nM wikipedia.org. Another study reported a mean EC50 of 0.023 µM against a panel of 48 different HRV serotypes in H1-HeLa and MRC-5 cell protection assays nih.gov. This compound also inhibited MNV-induced CPE in RAW 264.7 cells with an EC50 of 13 ± 2 μM ebi.ac.uk.

Against enteroviruses, this compound exhibited potent activity. For instance, it showed EC50 values against various enterovirus 71 (EV71) strains, including a reported EC50 of ~1 nM against EV71 (BJ/CHN/2008) in antiviral assays nih.govnih.gov. Activity against other enteroviruses such as coxsackievirus B2 (CVB2) and coxsackievirus A16 (CVA16) has also been reported with EC50 values of 0.022 µM and 0.015 µM, respectively sigmaaldrich.com. This compound also demonstrated potent activity against four human enterovirus (HEV) strains with a mean EC50 of 41 nM and a mean EC90 of 103 nM wikipedia.org.

In the context of coronaviruses, this compound showed antiviral activity against SARS-CoV-2 in a human cell culture model (A549-ACE2 cells) with an EC50 of 0.57 μM and an EC90 of 8.46 μM, demonstrating high potency and selectivity in this assay nih.govwikipedia.org.

The following table summarizes some of the EC50 values obtained for this compound in CPE inhibition assays against various viruses:

| Virus Strain/Serotype | Cell Line | Assay Method | EC50 (nM) | EC90 (nM) | Reference |

| HRV Clinical Isolates | H1-HeLa | CPE Inhibition (XTT) | 24 (Mean) | 214 (Mean) | wikipedia.org |

| HRV (48 serotypes) | H1-HeLa, MRC-5 | CPE Inhibition | 23 (Mean) | - | nih.gov |

| MNV | RAW 264.7 | CPE Reduction (MTS) | 13000 ± 2000 | - | ebi.ac.uk |

| EV71 (BJ/CHN/2008) | RD cells | Antiviral Assay | ~1 | - | nih.govnih.gov |

| CVB2 | - | - | 22 | - | sigmaaldrich.com |

| CVA16 | - | - | 15 | - | sigmaaldrich.com |

| HEV Strains | - | CPE Inhibition (XTT) | 41 (Mean) | 103 (Mean) | wikipedia.org |

| SARS-CoV-2 | A549-ACE2 | Cell Culture Assay | 570 | 8460 | nih.govwikipedia.org |

Quantitative Real-Time Polymerase Chain Reaction for Viral RNA Synthesis

Quantitative real-time polymerase chain reaction (RT-qPCR) is used to quantify viral RNA levels within infected cells or in the culture supernatant, providing a direct measure of viral replication inhibition.

Studies utilizing RT-qPCR have confirmed this compound's ability to inhibit viral RNA synthesis. In human norovirus (HuNoV) GI.1 replicon-containing cells (HG23 cells), this compound reduced the levels of Norwalk replicon RNA in a dose-dependent manner, with an EC50 of 0.3 ± 0.1 μM and an EC90 of 1.5 ± 0.2 μM ebi.ac.uk. In HGT-NV cells, which also contain a Norwalk virus replicon, treatment with this compound resulted in a significant reduction in both positive and negative strand viral RNA levels nih.govctdbase.org. Specifically, a 92% reduction in positive strand RNA and a 77% reduction in negative strand RNA were observed after three days of treatment ctdbase.org.

This compound also inhibited the production of MNV RNA in RAW 264.7 cells in a dose-dependent manner, with an EC50 of 10 ± 1 μM ebi.ac.uk. Levels of MNV RNA were reduced by over 2 log10 when cells were treated with concentrations greater than 12.5 μM ebi.ac.uk. For EV71 infection in RD cells, RT-PCR experiments showed that this compound suppressed viral replication in a dose-dependent manner, consistent with antiviral assay results nih.gov.

The following table presents some of the EC50 values for this compound based on the inhibition of viral RNA synthesis:

| Virus Strain/Replicon | Cell Line | Assay Method | EC50 (µM) | EC90 (µM) | Reference |

| Norwalk Replicon | HG23 cells | qRT-PCR | 0.3 ± 0.1 | 1.5 ± 0.2 | ebi.ac.uk |

| Norwalk Replicon | HGT-NV cells | qRT-PCR | 1.3 ± 0.1 | - | nih.gov |

| MNV | RAW 264.7 | qRT-PCR | 10 ± 1 | - | ebi.ac.uk |

| EV71 | RD cells | RT-PCR | ~0.001 | - | nih.govnih.gov |

| HRVc15 replicon | H1-HeLa | RT-qPCR | 0.029 | - | uni.lu |

Fluorescence Resonance Energy Transfer (FRET) Assays for Protease Activity

FRET-based assays are commonly used to measure the enzymatic activity of viral proteases and the inhibitory effect of compounds. These assays typically employ a substrate labeled with a FRET donor and acceptor pair, where protease cleavage of the substrate separates the donor and acceptor, resulting in a change in fluorescence signal.

This compound, as a protease inhibitor, has been extensively studied using FRET assays to determine its inhibitory potency against various viral proteases. It inhibits the 3C and 3C-like proteases of picornaviruses and caliciviruses. For norovirus proteases, this compound inhibited the GI.1 protease with an IC50 of 3 µM, the GII protease with an IC50 of 12.2 µM, and the GV protease with an IC50 of 4.6 µM in a FRET assay using transfected cells biorxiv.org. In a cell-based FRET assay, the GI WT protease was inhibited by this compound with an IC50 value of 1.3 ± 0.4 μM nih.gov. Mutations in the norovirus protease, such as A105V and I109V, were shown to reduce susceptibility to this compound in FRET assays nih.govmdpi.com.

This compound also shows inhibitory activity against the main proteases (Mpro) of SARS-CoV-1 and SARS-CoV-2, although with higher IC50 values compared to picornavirus proteases. FRET-based inhibition assays showed IC50 values of 66 μM for SARS-CoV-1 Mpro and 101 μM for SARS-CoV-2 Mpro nih.govwikipedia.org.

The following table summarizes some of the IC50 values obtained for this compound in FRET-based protease inhibition assays:

| Viral Protease | Assay System | IC50 (µM) | Reference |

| Norovirus GI.1 | Transfected cells/FRET | 3 (CI: 2.5–3.5) | biorxiv.org |

| Norovirus GII | Transfected cells/FRET | 12.2 (CI: 9.1–16.3) | biorxiv.org |

| Norovirus GV | Transfected cells/FRET | 4.6 (CI: 3.8–5.5) | biorxiv.org |

| Norovirus GI WT | Cell-based FRET | 1.3 ± 0.4 | nih.gov |

| SARS-CoV-1 Mpro | FRET-based assay | 66 | nih.govwikipedia.org |

| SARS-CoV-2 Mpro | FRET-based assay | 101 | nih.govwikipedia.org |

| EV71 3Cpro | Protease inhibition assay | 2.3 ± 0.5 | nih.govnih.gov |

Human Organoid Models for Infection Inhibition

Human organoid models are three-dimensional cell cultures that mimic the structure and function of native tissues, offering a more physiologically relevant system for studying viral infections and evaluating antiviral compounds compared to traditional 2D cell lines.

Human intestinal organoids (HIOs) have been utilized to assess the antiviral activity of this compound against enterovirus A71 (EV-A71) and human norovirus (HuNoV) guidetopharmacology.orgfishersci.canih.govuni.lu. In EV-A71-infected HIOs, this compound showed strong antiviral activity, resulting in full protection from EV-A71-induced CPE at the lowest concentration tested (0.15 μM) guidetopharmacology.org. This suggests that HIOs can be a valuable model for testing antiviral agents against enteroviruses, potentially offering a more sensitive platform than some conventional cell lines guidetopharmacology.orgnih.gov. This compound has also been shown to inhibit HuNoV replication in a 3D-HIO system uni.lu.

Studies using human organotypic models, including intestinal organoids, have confirmed their value in antiviral research by providing a more physiologically relevant environment for evaluating host-pathogen interactions and therapeutic interventions fishersci.ca. The data obtained from these models complement findings from traditional cell culture assays and contribute to a more comprehensive understanding of this compound's preclinical antiviral efficacy.

Structure Activity Relationships Sar and Analogues of Rupintrivir

Design and Synthesis of Peptidomimetic Derivatives

Rupintrivir (B1680277) itself is a peptidomimetic analogue, designed to mimic the peptide substrate of the viral 3C protease. ub.eduwikipedia.orgcsic.es Peptidomimetics offer advantages over natural peptides, including increased stability, resistance to degradation, and improved pharmacokinetic properties like bioavailability and half-life. taylorandfrancis.com The design of this compound and its derivatives often involves using amino acids as building blocks. nih.gov this compound contains an α,β-unsaturated ester as a Michael acceptor at the P1' position, a five-member lactam ring mimicking glutamine at the P1 position, a fluoro-phenylalanine at the P2 position, and a 5-methyl-3-isoxazole group at the P4 position. ub.edu The synthesis of this compound and its analogues involves coupling various fragments, such as lactam derivatives and isoxazole (B147169) acid chlorides. nih.gov

Modification Strategies at P1', P1, P2, P3, and P4 Sites

Modifications at different positions (P1', P1, P2, P3, and P4) of the this compound structure have been explored to enhance its inhibitory activity and improve its properties. nih.gov

P1' Site: The α,β-unsaturated ester at the P1' position acts as the Michael acceptor, forming a covalent bond with the catalytic cysteine residue of the protease. ub.eduebi.ac.ukpnas.orgnih.gov Modifications at this site can influence the reactivity and stability of the covalent adduct.

P1 Site: The five-member lactam ring at the P1 position mimics glutamine, a residue typically found at the cleavage site recognized by 3C proteases. ub.edubiorxiv.orgbiorxiv.org Incorporating P1 lactam moieties has been shown to increase 3C protease inhibition activity. nih.gov

P2 Site: The P2 position in this compound is occupied by a fluoro-phenylalanine and a methylene (B1212753) group instead of a backbone amide. ub.edu Modifications at the P2 site, such as introducing bulkier side chains or geometrically constrained residues like a 3-phenylpyrrolidine (B1306270) moiety, have been investigated to improve interactions with the S2 subsite of the protease and enhance potency. nih.govtandfonline.comtandfonline.comnih.govresearchgate.net

P3 Site: Modifications at the P3 site have been explored to improve interactions with the S3 subsite of the protease. nih.gov

P4 Site: The P4 position in this compound features a 5-methyl-3-isoxazole group. ub.edu Modifications at the P4 site, including the addition of groups like trifluoromethyl, have been studied to optimize interactions with the S4 subsite and improve properties like membrane permeability. nih.govnih.gov

Evaluation of Inhibitory Activities of Analogues (IC50 values)

The inhibitory activities of this compound analogues are typically evaluated using biochemical protease inhibition assays, and their potency is often expressed as IC50 values (the half-maximal inhibitory concentration). tandfonline.comnih.gov this compound has shown potent antiviral activity against various picornaviruses, including HRVs and enteroviruses. ub.edupnas.orgnih.gov

Studies have reported IC50 values for this compound against different viral proteases:

EV71 3C protease: 7.3 ± 0.8 μM (in one study), 2.3 ± 0.5 μM (previously reported) tandfonline.comtandfonline.com

DWV 3C protease: 0.36 μM biorxiv.org

Enterovirus 3C protease: 1.65-7.3 μM biorxiv.org

Human rhinovirus 3C protease: 5 nM biorxiv.org, 1.04 nM (HRV3C) nih.gov

Norovirus proteases: 3 µM (GI.1), 12.2 µM (GII), 4.6 µM (GV) nih.gov

SARS-CoV-1 Mpro: 66 μM nih.govresearchgate.net

SARS-CoV-2 Mpro: 101 μM (in one study), 68 μM (previously reported), 67 μM (maximal inhibitory concentration) taylorandfrancis.comnih.govresearchgate.net

Analogues with modifications at specific sites have demonstrated improved potency compared to this compound against certain proteases. For example, a this compound analogue with a ring-constrained phenylalanine at the P2 position showed an IC50 of 3.4 ± 0.4 μM against EV71 3C protease, which was approximately two-fold more potent than this compound (IC50 7.3 ± 0.8 μM) in one study. tandfonline.comtandfonline.com Another analogue with a structurally constrained phenylalanine moiety at P2 was found to be 2-fold more potent than this compound against EV71 3C protease, with an IC50 of 3.2 ± 0.5 μM compared to 7.3 ± 0.8 μM for this compound. nih.gov

Here is a table summarizing some reported IC50 values:

| Compound | Target Protease | IC50 (µM) | Source |

| This compound | EV71 3C protease | 7.3 ± 0.8 | tandfonline.comtandfonline.com |

| This compound | EV71 3C protease | 2.3 ± 0.5 | tandfonline.com |

| This compound | DWV 3C protease | 0.36 | biorxiv.org |

| This compound | Enterovirus 3Cpro | 1.65-7.3 | biorxiv.org |

| This compound | HRV 3C protease | 0.005 (5 nM) | biorxiv.org |

| This compound | HRV3C | 0.00104 (1.04 nM) | nih.gov |

| This compound | Norovirus GI.1 | 3 | nih.gov |

| This compound | Norovirus GII | 12.2 | nih.gov |

| This compound | Norovirus GV | 4.6 | nih.gov |

| This compound | SARS-CoV-1 Mpro | 66 | nih.govresearchgate.net |

| This compound | SARS-CoV-2 Mpro | 101 | nih.govresearchgate.net |

| This compound | SARS-CoV-2 Mpro | 68 | nih.gov |

| This compound | SARS-CoV-2 Mpro | ~67 (MIC) | taylorandfrancis.com |

| Analogue (P2 ring-constrained Phe) | EV71 3C protease | 3.4 ± 0.4 | tandfonline.comtandfonline.com |

| Analogue (P2 structurally constrained Phe) | EV71 3C protease | 3.2 ± 0.5 | nih.gov |

| AG7404 | SARS-CoV-1 Mpro | 29 | nih.govresearchgate.net |

| AG7404 | SARS-CoV-2 Mpro | 47 | nih.govresearchgate.net |

Structure-Guided Optimization for Enhanced Potency and Target Specificity

Structure-guided optimization plays a vital role in the development of potent and specific protease inhibitors like this compound and its analogues. nih.govacs.org By analyzing the crystal structures of the protease alone and in complex with inhibitors, researchers can gain insights into the binding interactions and design modifications to improve affinity and specificity. nih.govnih.gov X-ray crystallography studies of this compound bound to viral proteases, such as EV71 3C protease and enterovirus B93 3C protease, have provided valuable information about the binding pose and interactions with the active site. tandfonline.comtandfonline.comnih.govproteopedia.org This structural information guides the rational design of analogues with improved fit and interactions within the protease active site, leading to enhanced potency. nih.govresearchgate.net While this compound is a pan-3C protease inhibitor, its activity is weak against the SARS-CoV-2 3CL-like protease (Mpro) compared to picornavirus 3C proteases, and structural studies have revealed unique binding conformations in SARS-CoV-2 Mpro that might explain this difference. nih.govresearchgate.net

Development of Orally Bioavailable Analogues (e.g., Compound 1 / AG7404)

One of the limitations of this compound was its poor oral bioavailability, which led to its administration via the intranasal route in clinical trials. ub.edu To overcome this, orally bioavailable analogues were developed, such as Compound 1, also known as AG7404 or imocitrelvir. ub.educsic.estaylorandfrancis.comnih.govwikipedia.orgguidetopharmacology.org AG7404 is an orally bioavailable analogue of this compound with a similar mechanism of action, also targeting picornaviral 3C proteases. ub.edupnas.orgcsic.estaylorandfrancis.comguidetopharmacology.org Like this compound, AG7404 is a Michael acceptor-based peptidomimetic that irreversibly inhibits the 3C catalytic activity by forming a covalent bond with the catalytic cysteine. pnas.orgresearchgate.net AG7404 was also clinically tested and showed broad-spectrum anti-HRV activity. ub.edu Structural and biochemical studies comparing AG7404 and this compound binding to SARS-CoV and SARS-CoV-2 proteases indicated that AG7404 generally had a better fit and lower IC50 values against these targets. nih.govresearchgate.net

Mechanisms of Viral Resistance to Rupintrivir

In Vitro Selection of Resistant Viral Strains

The primary method for investigating resistance to rupintrivir (B1680277) has been the in vitro selection of resistant viral strains through serial passaging in the presence of increasing concentrations of the compound. nih.govbohrium.com This process involves repeatedly exposing a virus population to the drug, allowing for the selection and amplification of variants with reduced susceptibility.

In one key study, four different HRV serotypes (HRV 14, 2, 39, and Hanks) were subjected to serial passage in cell culture with escalating doses of this compound. nih.govresearchgate.net This approach led to the isolation of HRV variants with decreased susceptibility to the inhibitor. nih.gov For instance, an HRV 14 variant with a sevenfold reduction in susceptibility was identified after only three passages over 14 cumulative days in culture. nih.gov Similarly, resistant variants of HRV 2, 39, and Hanks were also generated, although they often showed lower levels of resistance compared to HRV 14. nih.gov

A similar methodology was employed to generate this compound-resistant Norwalk virus replicon cells. asm.orgnih.gov These cells, which stably maintain a Norwalk virus replicon, were cultured for an extended period in the presence of this compound, ultimately selecting for cells that could replicate the viral RNA despite the presence of the inhibitor. asm.org This resulted in replicon cells with an approximately 4- to 11-fold reduced sensitivity to this compound. asm.org

Identification and Characterization of Amino Acid Substitutions in Viral Proteases

Genetic sequencing of the this compound-resistant viral strains has been instrumental in identifying the specific amino acid substitutions responsible for the reduced drug susceptibility. These mutations are primarily located within the viral protease, the direct target of this compound.

In the case of HRV, sequence analysis of the 3C protease from resistant variants revealed diverse patterns of mutations that accumulated over time. nih.govnih.gov For HRV 14, initial resistance was associated with a combination of substitutions, including T129A, T131A, and T143P/S. nih.govasm.org Continued passaging led to the acquisition of additional mutations such as A121A/V and Y139Y/H. nih.govresearchgate.net For other HRV serotypes, different sets of mutations were identified. For example, in HRV 2, the N165T substitution was an early change, followed by E3E/G and A103A/V. nih.gov In HRV 39, N130N/K and L136L/F mutations conferred a threefold reduction in susceptibility. nih.gov

For the this compound-resistant Norwalk virus replicons, sequencing of the viral protease, NS6, identified two key amino acid substitutions: alanine (B10760859) to valine at position 105 (A105V) and isoleucine to valine at position 109 (I109V). asm.orgnih.gov

Impact of Specific Mutations on this compound Susceptibility

The direct impact of identified amino acid substitutions on this compound susceptibility has been confirmed through reverse genetics and enzymatic assays. For HRV 14, constructing variants with single amino acid substitutions (T129A, T131A, T143P, or Y139H) did not result in a significant reduction in susceptibility. nih.gov However, a variant containing all four of these mutations exhibited a 7- to 16-fold decrease in susceptibility to this compound, demonstrating a synergistic effect of multiple mutations. nih.gov

In the context of Norwalk virus, a cell-based fluorescence resonance energy transfer (FRET) assay was used to assess the protease activity in the presence of this compound. asm.org This assay confirmed that the A105V and I109V substitutions were involved in the enhanced resistance to the inhibitor. asm.org Furthermore, introducing the single I109V mutation into the protease of murine norovirus (MNV) via reverse genetics resulted in a recombinant virus with reduced susceptibility to this compound, validating the role of this specific mutation in conferring resistance. asm.orgnih.gov

The following interactive table summarizes the fold change in this compound susceptibility for different viral variants with specific mutations.

| Virus | Mutation(s) | Fold Change in EC50 |

| HRV 14 | T129A, T131A, T143P/S | 7-fold |

| HRV 14 | A121A/V, T129A, T131A, Y139Y/H, T143P | 7 to 16-fold |

| HRV 2 | N165T, E3E/G, A103A/V | 5-fold |

| HRV 39 | N130N/K, L136L/F | 3-fold |

| Norwalk Virus | A105V, I109V | 4 to 11-fold |

Analysis of Mutational Hotspots and Conserved Residues in the Binding Pocket

Analysis of the mutations arising in different HRV serotypes points to the existence of mutational hotspots within the 3C protease. Notably, three of the four HRV serotypes studied (HRV 2, 39, and Hanks) developed a substitution at residue 130 (residue 129 in HRV 14), suggesting this is a key position for the development of resistance. nih.govnih.gov

The crystal structure of this compound in complex with the HRV 3C protease provides a framework for understanding the impact of these mutations. nih.gov this compound interacts with 23 different amino acid residues in the substrate-binding pocket of the protease. nih.gov Fourteen of these interactions involve the side chains of the amino acids, and mutations at these positions would be predicted to have a greater impact on this compound binding. nih.gov The conservation of these critical amino acid residues across different picornaviruses is consistent with the broad-spectrum activity of this compound. sigmaaldrich.com The slow accumulation of mutations that lead to only minimal to moderate reductions in susceptibility suggests that the 3C protease is a well-chosen antiviral target with a high genetic barrier to resistance. nih.govnih.gov

Phenotypic and Genotypic Characterization of Resistant Variants

The development of resistance to this compound is characterized by a sequential accumulation of multiple mutations, often resulting in a stepwise decrease in susceptibility. nih.gov For instance, in HRV 14, an initial set of three mutations conferred a sevenfold reduction in susceptibility, with further mutations leading to up to a 16-fold reduction. nih.gov This gradual pathway to resistance is a common feature observed across different HRV serotypes. nih.gov

An important aspect of resistant variants is their genetic stability and viral fitness. To assess this, this compound-resistant variants of HRV 14 and HRV 2 were propagated for multiple passages in the absence of the drug. nih.gov The mutations in the HRV 14 variant remained stable, suggesting they did not significantly impair the virus's fitness. nih.gov In contrast, one of the mutations in the HRV 2 variant reverted to the wild-type sequence, indicating a potential fitness cost associated with that particular substitution. nih.gov

The genotypic and phenotypic characteristics of this compound-resistant HRV are summarized in the interactive table below.

| Virus Serotype | Passage Number | Key Amino Acid Substitutions | Phenotypic Effect (Fold reduction in susceptibility) |

| HRV 14 | p3 | T129T/A, T131T/A, T143P/S | 7 |

| HRV 14 | p11 | A121A/V, T129A, T131A, Y139Y/H, T143P | 16 |

| HRV 2 | p9 | E3E/G, A103A/V, N165T | 5 |

| HRV 39 | p5 | N130N/K, L136L/F | 3 |

| HRV Hanks | p9 | T130A | Minimal |

Comparative Analysis of Resistance Mechanisms Across Different Viruses

While the primary target of this compound is the HRV 3C protease, its activity against other picornaviruses, such as Norwalk virus, allows for a comparative analysis of resistance mechanisms. In both HRV and Norwalk virus, resistance to this compound arises from amino acid substitutions within the viral protease. nih.govasm.org

However, the specific locations of these mutations can differ. In HRV, a common hotspot for mutations is around residue 130 of the 3C protease. nih.govasm.org In contrast, for Norwalk virus, key resistance mutations have been identified at positions 105 and 109 of the NS6 protease. asm.org Despite these differences in the specific residues involved, the overarching mechanism of resistance is conserved: alterations in the protease enzyme that reduce the binding affinity or efficacy of this compound.

The development of resistance in both HRV and Norwalk virus is characterized by a multi-step process, where the accumulation of several mutations is often required to achieve a significant level of resistance. nih.govasm.org This suggests a relatively high genetic barrier to high-level resistance for this compound across different picornaviruses.

Computational and Structural Biology Studies

X-ray Crystallography of Rupintrivir-Protease Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of This compound (B1680277) in complex with different viral 3C proteases (3Cpro), including those from Human Rhinovirus (HRV), Enterovirus 71 (EV71), and Coxsackievirus A16 (CVA16). nih.govnih.gov

High-resolution crystal structures reveal that this compound binds within the catalytic pocket of the 3C protease. mdpi.comasm.org A key feature of this interaction is the formation of a covalent bond between the electrophilic β-carbon of the inhibitor's α,β-unsaturated ester (the P1' group) and the Sγ atom of the catalytic Cys147 residue. asm.orgresearchgate.net This covalent linkage is responsible for the irreversible inhibition of the enzyme. biorxiv.org

In the complex with EV71 3Cpro, a notable difference is that the C-terminal ethyl ester of this compound does not engage the leaving-group side pockets as it does in HRV 3Cpro. asm.orgnih.gov Instead, it rotates away and is more exposed to the solvent. nih.gov This adaptability highlights the conformational flexibility of the inhibitor, which contributes to its broad-spectrum activity. nih.gov

The potent and specific binding of this compound is a result of numerous interactions between the inhibitor's distinct chemical moieties and the amino acid residues lining the protease's active site. The inhibitor can be divided into five groups: a 5-methyl-3-isoxazole (P4), a Valine (P3), a fluorophenylalanine (P2), a lactam (P1), and an α,β-unsaturated ester (P1'). nih.gov Sequence analysis has shown that the majority of the amino acid residues that have side chain interactions with this compound are highly conserved across different HRV serotypes. nih.gov

Key interactions observed in crystal structures include:

Covalent Bond: The defining interaction is the covalent bond formed with the catalytic Cys147 . mdpi.com

P1 Group: The lactam ring fits into the S1 subsite.

P2 Group: The fluorophenylalanine residue inserts into the hydrophobic S2 subsite.

P3 and P4 Groups: These moieties establish further contacts within the active site cleft.

Studies comparing different protease-rupintrivir complexes have revealed variations in these interactions that can explain differences in binding affinity and antiviral efficacy. nih.gov For example, the unique microenvironments of the HRV-C15 3C protease's S1' and S2 subsites lead to the altered conformation of this compound upon binding. nih.gov

| Inhibitor Moiety | Interacting Residues/Subsite | Type of Interaction | Reference |

| α,β-unsaturated ester (P1') | Cys147 | Covalent Bond | mdpi.comasm.org |

| Lactam (P1) | S1 Subsite | Shape complementarity | nih.gov |

| Fluorophenylalanine (P2) | S2 Subsite | Hydrophobic interactions | nih.gov |

| Valine (P3) | S3 Subsite | van der Waals contacts | nih.gov |

| 5-methyl-3-isoxazole (P4) | S4 Subsite | van der Waals contacts | nih.gov |

While picornaviral 3C proteases typically utilize a catalytic triad (B1167595) (Cys, His, Glu), the homologous 3C-like main protease (Mpro or 3CLpro) of SARS-CoV-2 functions with a catalytic dyad (Cys145 and His41). mdpi.comfrontiersin.org Interestingly, while this compound is a pan-3C protease inhibitor for picornaviruses, it exhibits very weak activity against SARS-CoV-2 Mpro. nih.govacs.org

Crystal structures of this compound bound to SARS-CoV-2 Mpro revealed a unique and unexpected binding mode. nih.govacs.orgnih.gov Instead of binding in a canonical substrate-like manner, the P2 fluorophenylalanine group of this compound inserts itself between the catalytic Cys145 and His41 residues. acs.orgnih.gov This binding pose effectively splits the catalytic dyad, forcing the two crucial residues apart. nih.govacs.org This bifurcation of the catalytic dyad represents a novel mechanism of protease inhibition and explains the altered interaction profile and weak potency against this particular protease. nih.govnih.gov This finding underscores how subtle differences in active site architecture can lead to dramatic changes in inhibitor binding and efficacy.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement static crystallographic data by providing a dynamic view of the protease-inhibitor system at an atomic level. These computational techniques allow for the study of conformational changes, binding stability, and the energetic landscapes of inhibitor binding. biorxiv.orgbtsjournals.com

MD simulations have been employed to study the dynamic behavior of HRV 3C protease both in its free form and when complexed with this compound. biorxiv.orgbtsjournals.com Analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are used to assess the stability and flexibility of the complex over time. btsjournals.com

Studies comparing this compound with other inhibitors, such as SG85, have shown that the binding of an inhibitor generally induces a more stable protein structure compared to the unbound enzyme. biorxiv.orgbtsjournals.com For instance, simulations indicated that the HRV 3C-rupintrivir complex displayed a slightly higher radius of gyration than the complex with SG85, suggesting a marginal increase in biomolecular flexibility for the this compound-bound form. btsjournals.com Dynamic cross-correlation analysis further reveals the correlated motions between different residues within the protein, showing how inhibitor binding can alter the internal dynamics of the enzyme. btsjournals.com These simulations provide a detailed understanding of the structural features and dynamic landscape associated with this compound binding. biorxiv.org

A significant application of MD simulations is the calculation of binding free energies, which provides a theoretical estimation of the binding affinity between an inhibitor and its target. btsjournals.comresearchgate.net The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques used for this purpose. nih.govnih.gov

These calculations have been performed for the this compound-HRV 3C protease complex to quantify the strength of the interaction and identify the key residues contributing to the binding. biorxiv.orgbtsjournals.com For example, a comparative study using the MM/PBSA method estimated the binding free energy (ΔG_binding) for this compound to be -54.087 kcal/mol. biorxiv.orgbtsjournals.comresearchgate.net

Energy decomposition analysis, which breaks down the total binding free energy into contributions from individual amino acid residues, has highlighted the importance of specific interactions. For this compound, residues such as His40, Leu127, and Gly163 were shown to significantly impact binding. biorxiv.orgbtsjournals.com These computational predictions often correlate well with experimental data and provide valuable guidance for the rational design of new, more potent inhibitors. btsjournals.com

| Method | System | Calculated Binding Free Energy (ΔG_binding) | Key Contributing Residues | Reference |

| MM/PBSA | This compound-HRV 3C Protease | -54.087 kcal/mol | His40, Leu127, Gly163 | biorxiv.orgbtsjournals.comresearchgate.net |

Dynamic Cross-Correlation Analysis

Dynamic cross-correlation analysis has been instrumental in elucidating the correlated motions within the human rhinovirus (HRV) 3C protease upon binding of this compound. These studies reveal intricate details about the allosteric communication between different regions of the enzyme, which is crucial for its catalytic function and interaction with inhibitors. Molecular dynamics (MD) simulations of the HRV-3C protease, both in its free form and in complex with this compound, have demonstrated that the binding of the inhibitor induces significant changes in the dynamic behavior of the protein.

Analysis of the dynamic cross-correlation matrix (DCCM) from these simulations shows that in the this compound-bound state, there is a strong correlated residual motion, particularly between residues 20-80. btsjournals.combiorxiv.org This region corresponds to a significant portion of the protease structure, and the correlated movement suggests that this compound's binding stabilizes a specific conformational state. In contrast, the unbound (apo) enzyme exhibits more anti-correlated motions, indicating a higher degree of flexibility and conformational heterogeneity. btsjournals.combiorxiv.org The increased correlated motion upon this compound binding is indicative of a more rigid and ordered enzyme structure, which is a common feature of potent enzyme inhibitors. frontiersin.orgresearchgate.net These insights are vital for understanding the mechanism of inhibition and for the design of new inhibitors that can effectively modulate the dynamic landscape of the protease.

Homology Modeling of Target Proteases

The primary target of this compound is the 3C protease (3Cpro) of picornaviruses, particularly human rhinoviruses. nih.govresearchgate.net The structure of HRV-14 3C protease was first determined at 2.3 Å resolution, revealing a fold similar to that of trypsin-like serine proteases, with two six-stranded beta-barrels. nih.gov This and subsequent crystallographic and NMR structures of various picornaviral 3C proteases have provided a solid foundation for homology modeling of proteases from other serotypes and related viruses for which experimental structures are not yet available. nih.govrcsb.org

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein. Given the high degree of sequence and structural conservation among picornaviral 3C proteases, especially within the active site, homology modeling is a reliable tool for obtaining structural information. researchgate.netpnas.org These models are crucial for understanding the substrate specificity and for the structure-based design of broad-spectrum inhibitors. For instance, models of the 3C proteases from different HRV serotypes or other picornaviruses like enteroviruses can be built using the known coordinates of HRV-14 3C protease as a template. These models can then be used for molecular docking studies with this compound and its analogs to predict binding affinities and guide the synthesis of novel inhibitors with improved activity profiles.

Molecular Docking and Virtual Screening for Novel Inhibitors

Molecular docking and virtual screening are powerful computational tools that have been extensively used in the discovery and development of novel inhibitors targeting the 3C protease of rhinoviruses and other picornaviruses, often using this compound as a reference compound. nih.govtandfonline.comnih.govfrontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify potential hits that are likely to bind to the target protein.

Several studies have employed pharmacophore models based on the structure of this compound and its interaction with the 3C protease to screen for new chemical entities. nih.govresearchgate.net These models define the essential structural features required for binding and are used to filter large compound databases. For example, a pharmacophore-based virtual screening protocol led to the identification of novel hits from the ZINC database that were predicted to interact with the catalytic residues of the HRV 3C protease. tandfonline.com Molecular docking studies have also been used to evaluate the binding of this compound and its derivatives to the 3C proteases of various enterovirus A71 (EV-A71) strains, providing a rationale for its broad-spectrum activity and guiding the design of analogs with enhanced potency. nih.govfrontiersin.org

In Silico Prediction of Resistance-Conferring Mutations

The emergence of drug resistance is a significant challenge in antiviral therapy. In silico methods play a crucial role in predicting mutations that are likely to confer resistance to antiviral agents like this compound and in understanding the molecular basis of this resistance. By analyzing the structure of the this compound-3C protease complex, researchers can identify key interactions and predict which mutations in the protease might disrupt these interactions, leading to reduced inhibitor binding and efficacy.

In vitro resistance studies have identified several mutations in the HRV 3C protease that are associated with reduced susceptibility to this compound. bohrium.comresearchgate.netnih.gov These experimentally identified mutations provide a valuable dataset for validating and refining in silico prediction methods. For instance, serial passage of different HRV serotypes in the presence of this compound led to the identification of mutations at various positions, with a notable frequency of substitutions at residue 130 (or 129 in HRV-14). bohrium.comnih.gov Computational approaches, such as molecular dynamics simulations and binding free energy calculations, can be used to model the effects of these mutations on the binding of this compound. These studies have shown that resistance mutations often lead to subtle conformational changes in the active site that weaken the interactions with the inhibitor. researchgate.net The slow accumulation of multiple mutations required for significant resistance highlights a high genetic barrier to this compound resistance. bohrium.comnih.govnih.gov

| HRV Serotype | Passage Number | Amino Acid Substitutions in 3C Protease | Fold Change in EC50 |

| HRV-14 | 6 | T129A, T131A, T143S | 7 |

| HRV-14 | 11 | A121V, T129A, Y139H, T143S | 12 |

| HRV-2 | 11 | E3G, A103V, N165T | 3 |

| HRV-39 | 9 | N130K, L136F | 3 |

| HRV-Hanks | 9 | T130A | 2 |

Rational Drug Design Informed by Computational Insights

The development of this compound itself was a landmark achievement in structure-based drug design. nih.gov Computational insights derived from the crystal structure of the HRV 3C protease have been pivotal in the rational design of this compound and its subsequent analogs. The detailed understanding of the enzyme's active site, including the S1, S1', and S2 subsites, has allowed for the optimization of inhibitor-protease interactions. nih.govpnas.org

Computational studies continue to drive the rational design of new and improved 3C protease inhibitors. For example, the structural flexibility of this compound when bound to different HRV serotypes, as revealed by crystallography, provides valuable information for designing broad-spectrum inhibitors. nih.gov Molecular dynamics simulations have been used to compare the binding of this compound with other inhibitors, revealing key residues that contribute to binding affinity and providing a basis for designing new compounds with improved properties. biorxiv.org Furthermore, the identification of resistance mutations through a combination of experimental and computational approaches informs the design of next-generation inhibitors that are less susceptible to resistance. The ultimate goal is to leverage these computational insights to develop pan-picornavirus 3C protease inhibitors with high potency and a high barrier to resistance. nih.gov

Drug Design and Development Strategies Influenced by Rupintrivir Research

Structure-Based Drug Design Methodologies

Rupintrivir (B1680277) was discovered and developed using structure-based drug design methodologies. nih.govbiorxiv.org This approach leverages the three-dimensional structure of the target protein – in this case, the human rhinovirus 3C protease (3Cpro) – to design molecules that can bind to and inhibit its function. Crystallographic studies of this compound bound to HRV 3Cpro have been instrumental in understanding the precise interactions between the inhibitor and the enzyme's active site. nih.govcsic.es

Previous crystallographic studies of this compound bound to the HRV serotype 2 3C protease identified an extensive set of interactions, involving close binding between the inhibitor and side chains of numerous amino acids within the protease's substrate (inhibitor) binding pocket. nih.gov Specifically, studies described the interaction of this compound with 23 different amino acid residues in the HRV 2 3C protease binding pocket. nih.gov Nine of these residues interact with this compound via the polypeptide backbone. nih.gov The structural information obtained from these complexes has provided a framework for the structure-guided optimization of compounds targeting 3C proteases. csic.es

Application of Michael Acceptor Moieties in Antiviral Chemistry

A key feature of this compound's design is the incorporation of a Michael acceptor moiety. nih.govcsic.esasm.org This α,β-unsaturated ester at the P1' position of the peptidomimetic structure is crucial for its mechanism of action. csic.es The Michael acceptor allows this compound to form an irreversible covalent bond with a nucleophilic cysteine residue (Cys147 in HRV 3Cpro) in the active site of the protease via a Michael addition reaction. nih.govcsic.esasm.orgtandfonline.com This covalent modification permanently disables the enzyme, leading to irreversible inhibition of protease activity. csic.esasm.org

The use of Michael acceptor warheads in peptidomimetic inhibitors like this compound is a strategy employed to permanently inactivate target proteases. asm.org This approach has been explored in the development of inhibitors for various viral proteases, including those from picornaviruses and coronaviruses. asm.org

Strategies for Targeting Conserved Viral Protease Active Sites

This compound targets the 3C cysteine proteases of the Picornaviridae family, which includes rhinoviruses and enteroviruses. acs.orgresearchgate.net These proteases are essential for viral replication as they cleave the viral polyprotein into functional proteins. drugbank.combiorxiv.orgmdpi.com A significant aspect of targeting these proteases is the high level of conservation in their substrate-binding sites. asm.org

Sequence analyses of 3C proteases from numerous HRV serotypes and clinical isolates have demonstrated the complete conservation of many amino acids that interact with this compound. nih.gov This conservation is consistent with the broad-spectrum activity demonstrated by this compound against a wide range of laboratory strains and clinical isolates of HRV. nih.gov The catalytic triad (B1167595) of the 3C protease, typically consisting of Cys, His, and Glu residues, is strictly conserved and is the site of the nucleophilic attack by the Michael acceptor moiety of this compound. asm.orgmdpi.comnih.gov Targeting such conserved active sites is a strategy aimed at developing broad-spectrum antiviral agents that are effective against multiple viral serotypes or even different viruses within the same family. nih.govasm.orgnih.gov

While this compound was designed as a pan-3C protease inhibitor, its activity can vary against homologous proteases from different viruses. For example, while active against picornavirus 3C proteases, this compound shows weak activity against the SARS-CoV-2 main protease (Mpro), despite Mpro also being a cysteine protease. acs.orgresearchgate.net Structural studies have shown that this compound binds in a unique conformation to the active site of SARS-CoV-2 Mpro, which differs from its binding mode in picornavirus 3C proteases. acs.orgresearchgate.net This highlights that even conserved protease classes can have subtle structural differences that impact inhibitor binding and efficacy, necessitating structure-guided design tailored to specific viral proteases.

Lessons from this compound's Development Path for Future Antiviral Agents

The development of this compound, despite its eventual halt in clinical development due to limited efficacy in natural infection studies, offers valuable lessons for future antiviral drug discovery. nih.govclinicaltrialsarena.combiorxiv.orgfrontiersin.orgmdpi.com

One key lesson is the validation of 3C protease as a viable antiviral target. nih.govbiorxiv.orgasm.org this compound's activity in experimental challenge trials provided a proof of concept for the mechanism of 3C protease inhibition in reducing viral load and moderating illness severity. nih.govbiorxiv.org

The experience with this compound also underscored the importance of achieving adequate drug concentrations at the site of infection and maintaining them for sufficient duration. This compound was formulated for intranasal delivery, and pharmacokinetic analysis revealed intranasal drug residence with minimal systemic absorption. nih.govncats.io However, achieving sufficient efficacy in natural infections proved challenging, suggesting that delivery and pharmacokinetic properties are critical considerations. nih.govclinicaltrialsarena.com

Furthermore, the development of resistance is a potential challenge for antiviral therapies. Studies with this compound showed that resistance could develop, although it appeared to occur relatively slowly and involved the accumulation of multiple mutations in the rhinovirus protease. nih.gov Understanding the mechanisms of resistance and designing inhibitors that are less prone to resistance development are important considerations for future antiviral agents targeting conserved viral enzymes.

Combination Therapeutic Approaches

Synergistic Antiviral Effects with Other Inhibitors (e.g., Pleconaril (B1678520), Remdesivir (B604916), Interferon)

Studies have demonstrated synergistic antiviral effects when rupintrivir (B1680277) is combined with other inhibitors, particularly against enteroviruses. A triple-drug combination of pleconaril, this compound, and remdesivir has shown remarkable efficacy against a range of echoviruses (EV1, EV6, EV11) and coxsackievirus B5 in human lung epithelial A549 cells researchgate.netnih.gov. This combination surpassed the effectiveness observed with single-agent or dual-drug treatments researchgate.netnih.gov. Furthermore, this triple cocktail also exhibited potent antiviral activity against EV-A71 in human intestinal organoids researchgate.netnih.gov.

Synergy has also been observed in dual combinations. The combination of this compound and interferon-alpha has been shown to strongly synergize in inhibiting the replication of Enterovirus 71 (EV71) oup.comnih.govoup.com. Additionally, combinations of this compound with itraconazole (B105839) (ITZ) or favipiravir (B1662787) have demonstrated synergistic antiviral effects against EV-A71 in cell culture asm.org. However, the combination of this compound and suramin (B1662206) showed an additive effect asm.org. An additive effect was also observed when this compound was combined with the RNA-dependent RNA polymerase inhibitors 2′-C-methylcytidine (2CMC) and favipiravir (T-705) against norovirus replication in a replicon system nih.gov.

Mechanisms of Enhanced Efficacy in Combination Regimens

The enhanced efficacy observed in combination regimens involving this compound is likely due to the targeting of multiple steps in the viral replication cycle. This compound primarily functions as a 3C and 3CL protease inhibitor, preventing the processing of viral polyproteins essential for viral replication wikipedia.orgebi.ac.uk.

Combinations of this compound with inhibitors targeting different viral proteins, such as pleconaril (a capsid binder) nih.govwikipedia.org and remdesivir (an RNA-dependent RNA polymerase inhibitor) mims.comnih.gov, create a multi-pronged attack on the virus mdpi.com. Pleconaril prevents viral uncoating and attachment wikipedia.org, while remdesivir interferes with viral RNA synthesis mims.comwikipedia.org. This simultaneous inhibition of distinct viral processes contributes to the synergistic or enhanced antiviral activity observed in these combinations mdpi.comnih.gov.

Strategies for Delaying the Emergence of Drug Resistance Through Combinatorial Therapies

A significant advantage of combination therapy is its potential to delay or suppress the emergence of drug-resistant virus variants mdpi.comnih.gov. When multiple drugs with different resistance profiles are used together, the virus would theoretically need to acquire multiple mutations simultaneously to develop resistance to the entire combination, which is a less frequent event mdpi.comasm.org.